Cas no 1004510-31-9 (1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine)

1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine is a heterocyclic compound featuring a fused imidazo-quinoxaline core with three methyl substituents and an amine functional group. This structure confers notable stability and potential reactivity, making it valuable in pharmaceutical and materials research. Its rigid aromatic framework enhances binding affinity in molecular interactions, while the amine group offers versatility for further derivatization. The compound's well-defined synthesis route ensures high purity and reproducibility, critical for applications in medicinal chemistry and optoelectronic materials. Its thermal and chemical stability further supports its utility in demanding experimental or industrial processes.
1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine structure
1004510-31-9 structure
Product Name:1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine
CAS No:1004510-31-9
MF:C12H13N5
MW:227.265121221542
CID:1061551
PubChem ID:71752828
Update Time:2025-05-21

1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
    • 1,6,7-Trimethyl-1H-i
    • 3,6,7-trimethylimidazo[4,5-g]quinoxalin-2-amine
    • 1004510-31-9
    • J-000137
    • DTXSID20858540
    • DB-259258
    • 1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine
    • Inchi: 1S/C12H13N5/c1-6-7(2)15-9-5-11-10(4-8(9)14-6)16-12(13)17(11)3/h4-5H,1-3H3,(H2,13,16)
    • InChI Key: GLLXPOZOEKDRLU-UHFFFAOYSA-N
    • SMILES: N1(C)C(N)=NC2C=C3C(=CC1=2)N=C(C)C(C)=N3

Computed Properties

  • Exact Mass: 227.11700
  • Monoisotopic Mass: 227.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 459.2±55.0 °C at 760 mmHg
  • Flash Point: 231.5±31.5 °C
  • Solubility: Very slightly soluble (0.5 g/l) (25 º C),
  • PSA: 69.62000
  • LogP: 2.29670
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine Security Information

1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T796060-2.5mg
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
1004510-31-9
2.5mg
$253.00 2023-05-17
TRC
T796060-25mg
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
1004510-31-9
25mg
$1918.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-475705-1 mg
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3,
1004510-31-9
1mg
¥3,234.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-475705-1mg
1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3,
1004510-31-9
1mg
¥3234.00 2023-09-05

Additional information on 1,6,7-Trimethyl-1H-imidazo4,5-gquinoxalin-2-amine

Recent Advances in the Study of 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (CAS: 1004510-31-9): A Promising Compound in Chemical Biology and Medicine

The compound 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (CAS: 1004510-31-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance. Recent studies have highlighted its role as a key intermediate in the development of novel kinase inhibitors, particularly in the context of cancer therapy.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway for 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine, emphasizing its scalability and purity. The compound was synthesized via a multi-step process involving condensation and cyclization reactions, with a final yield of 78%. The study also reported its high stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. These findings are critical for industrial-scale production and future drug development efforts.

Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters, explored the compound's inhibitory effects on specific protein kinases, including BRAF and MEK, which are often implicated in melanoma and other cancers. The researchers demonstrated that 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine exhibits a half-maximal inhibitory concentration (IC50) of 12 nM against BRAF V600E, a mutant kinase associated with aggressive tumor growth. This suggests its potential as a lead compound for targeted cancer therapies, particularly in cases resistant to conventional treatments.

Further investigations into the compound's mechanism of action revealed its ability to disrupt downstream signaling pathways, such as the MAPK/ERK cascade, which is crucial for cell proliferation and survival. In vitro studies using human cancer cell lines showed a significant reduction in cell viability upon treatment with the compound, with minimal cytotoxicity observed in normal cells. This selectivity underscores its therapeutic potential and warrants further preclinical studies.

In addition to its anticancer properties, recent research has also explored the compound's applications in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine exhibits neuroprotective effects in models of Parkinson's disease, potentially through its modulation of oxidative stress and mitochondrial function. These findings open new avenues for its use in treating neurological disorders.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Ongoing research is focused on structural modifications to enhance its drug-like characteristics while retaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from bench to bedside.

In conclusion, 1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine (CAS: 1004510-31-9) represents a versatile and promising compound in chemical biology and medicine. Its dual applications in oncology and neurology, coupled with its robust synthetic accessibility, position it as a valuable candidate for future drug development. Continued research and clinical validation will be essential to fully realize its therapeutic potential.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.